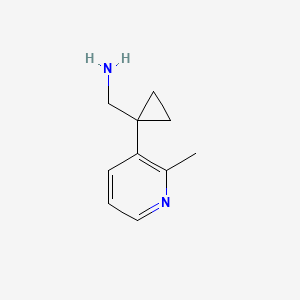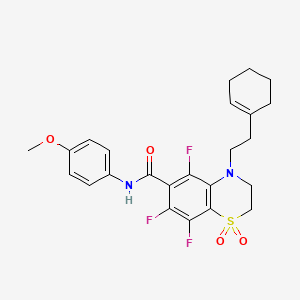![molecular formula C14H23NO5 B12638312 4,4'-[(3-Hydroxyphenyl)azanediyl]di(butane-1,2-diol) CAS No. 922148-01-4](/img/structure/B12638312.png)
4,4'-[(3-Hydroxyphenyl)azanediyl]di(butane-1,2-diol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[(3-Hydroxyphenyl)azanediyl]di(butane-1,2-diol) is a chemical compound known for its unique structure and properties. This compound features a hydroxyphenyl group linked to two butane-1,2-diol units through an azanediyl (amine) linkage. The presence of hydroxyl groups and the amine linkage makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(3-Hydroxyphenyl)azanediyl]di(butane-1,2-diol) typically involves the reaction of 3-hydroxyaniline with butane-1,2-diol under specific conditions. One common method is the reductive amination reaction, where 3-hydroxyaniline is condensed with butane-1,2-diol in the presence of a reducing agent such as sodium triacetoxyborohydride. This reaction proceeds under mild conditions and yields the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of catalysts and optimized reaction parameters can further enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4,4’-[(3-Hydroxyphenyl)azanediyl]di(butane-1,2-diol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
4,4’-[(3-Hydroxyphenyl)azanediyl]di(butane-1,2-diol) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4,4’-[(3-Hydroxyphenyl)azanediyl]di(butane-1,2-diol) exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl and amine groups in the compound can form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4,4’-[(4-Hydroxyphenyl)azanediyl]di(butane-1,2-diol): Similar structure but with a different position of the hydroxyl group.
4,4’-[(3-Methoxyphenyl)azanediyl]di(butane-1,2-diol): Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness
4,4’-[(3-Hydroxyphenyl)azanediyl]di(butane-1,2-diol) is unique due to the specific positioning of the hydroxyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
922148-01-4 |
|---|---|
Molecular Formula |
C14H23NO5 |
Molecular Weight |
285.34 g/mol |
IUPAC Name |
4-[N-(3,4-dihydroxybutyl)-3-hydroxyanilino]butane-1,2-diol |
InChI |
InChI=1S/C14H23NO5/c16-9-13(19)4-6-15(7-5-14(20)10-17)11-2-1-3-12(18)8-11/h1-3,8,13-14,16-20H,4-7,9-10H2 |
InChI Key |
JGTHKHRULKIWHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)N(CCC(CO)O)CCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


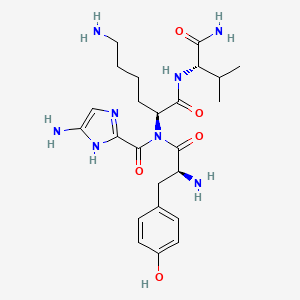
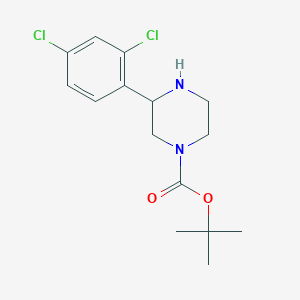
![2-[2-(4-tert-Butyl-2,6-dimethyl-phenylsulfanyl)-ethyl]-1-[2-(4-nitro-phenyl)-2-oxo-ethyl]-pyridinium](/img/structure/B12638239.png)
![tert-butyl 2-chloro-4-(3-methylmorpholin-4-yl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B12638243.png)
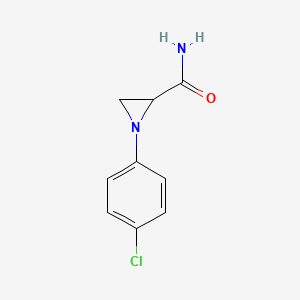


![1-Methoxy-2-{[1-(methoxymethyl)cyclopentyl]methyl}naphthalene](/img/structure/B12638280.png)
![(Z)-3-[3-[3-(azepan-1-ylsulfonyl)phenyl]-1-phenylpyrazol-4-yl]-2-(morpholine-4-carbonyl)prop-2-enenitrile](/img/structure/B12638293.png)
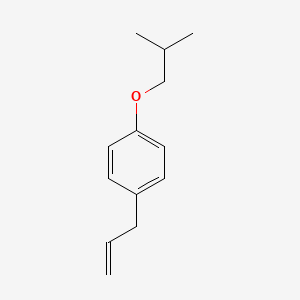
![3-{[3-(3,5-difluorobenzyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]methyl}benzoic acid](/img/structure/B12638297.png)
